(2,3-Dichloro-6-iodophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dichloro-6-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chlorine and iodine atoms on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-6-iodophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the iodination of 2,3-dichlorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dichloro-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenylboronic acids.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,3-dichloro-6-iodophenol.
Reduction: Formation of 2,3-dichlorophenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(2,3-Dichloro-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Dichloro-6-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The presence of chlorine and iodine atoms can influence the reactivity and selectivity of the coupling reaction .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the halogen substituents, making it less reactive in certain transformations.
2,3-Dichlorophenylboronic acid: Similar structure but lacks the iodine atom, affecting its reactivity and applications.
3-Iodophenylboronic acid: Contains only the iodine atom, making it less versatile compared to (2,3-Dichloro-6-iodophenyl)boronic acid.
Uniqueness: The combination of chlorine and iodine atoms in this compound provides a unique reactivity profile, making it a valuable reagent for a wide range of chemical transformations. Its ability to participate in both electrophilic and nucleophilic reactions enhances its versatility in synthetic applications .
Properties
Molecular Formula |
C6H4BCl2IO2 |
---|---|
Molecular Weight |
316.72 g/mol |
IUPAC Name |
(2,3-dichloro-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BCl2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |
InChI Key |
ALVLBMSRPANELL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Cl)I)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.